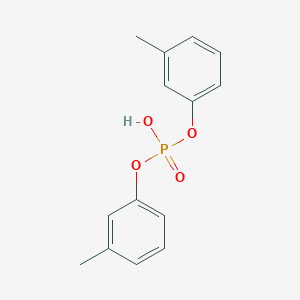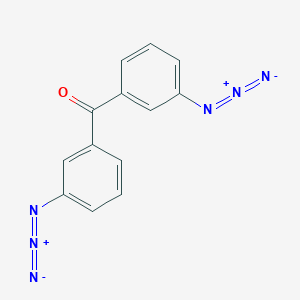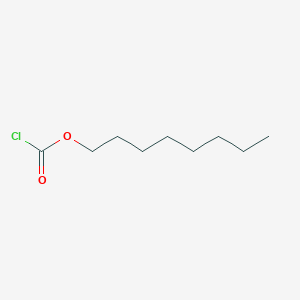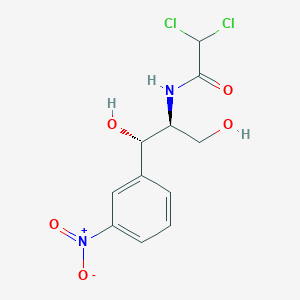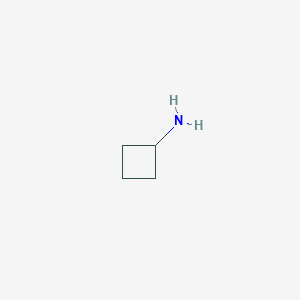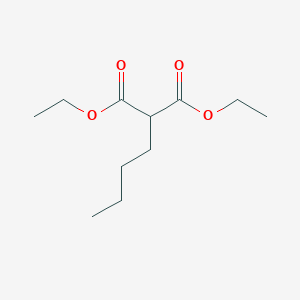
Diethylbutylmalonat
Übersicht
Beschreibung
Diethylbutylmalonat ist eine organische Verbindung mit der Summenformel C11H20O4. Es ist ein Diethylester der Butylmalonsäure und bekannt für seine Anwendungen in der organischen Synthese. Die Verbindung zeichnet sich durch ihre farblose, flüssige Form und ihren apfelartigen Geruch aus. Es wird in verschiedenen Bereichen eingesetzt, darunter Chemie, Biologie, Medizin und Industrie .
Wissenschaftliche Forschungsanwendungen
Diethyl butylmalonate is widely used in scientific research due to its versatility :
Chemistry: It is used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, including antipyretic and analgesic drugs.
Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Diethylbutylmalonat kann durch Alkylierung von Diethylmalonat synthetisiert werden. Der Prozess umfasst die folgenden Schritte :
Herstellung von Natrium-Ethoxid: Natrium reagiert mit Ethanol unter Bildung von Natrium-Ethoxid.
Bildung des Natriumsalzes von Diethylmalonat: Diethylmalonat wird zu Natrium-Ethoxid gegeben, wodurch das Natriumsalz von Diethylmalonat entsteht.
Alkylierung: Brombutan wird zum Natriumsalz von Diethylmalonat hinzugefügt, was durch eine Alkylierungsreaktion zur Bildung von this compound führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess gewährleistet eine hohe Ausbeute und Reinheit und erfüllt die für pharmazeutische und andere Anwendungen erforderlichen Standards .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Alkylierung: Die Verbindung kann weiter alkyliert werden, um komplexere Moleküle zu bilden.
Hydrolyse: Es kann hydrolysiert werden, um Butylmalonsäure zu bilden.
Kondensation: Es nimmt an Kondensationsreaktionen teil, um größere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Alkylierung: Natrium-Ethoxid und Brombutan werden häufig verwendet.
Hydrolyse: Säure- oder basische Bedingungen können für die Hydrolyse verwendet werden.
Kondensation: Verschiedene Katalysatoren und Reagenzien können je nach dem gewünschten Produkt verwendet werden.
Hauptprodukte, die gebildet werden
Alkylierung: Komplexere Ester.
Hydrolyse: Butylmalonsäure.
Wissenschaftliche Forschungsanwendungen
This compound ist aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung weit verbreitet :
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Biologie: Es dient als Vorläufer für verschiedene biologisch aktive Verbindungen.
Medizin: Es wird bei der Synthese von Pharmazeutika verwendet, einschließlich fiebersenkender und schmerzstillender Medikamente.
Industrie: Es wird bei der Herstellung von Farbstoffen, Duftstoffen und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, als nukleophiles Reagenz zu wirken. Die zentrale Methylengruppe (CH2) der Verbindung ist leicht sauer und elektronenreich, wodurch sie an verschiedenen organischen Reaktionen teilnehmen kann :
Deprotonierung: Eine starke Base deprotoniert den α-Kohlenstoff und bildet ein resonanzstabilisiertes Carbanion.
Nukleophiler Angriff: Das Carbanion greift ein elektrophiles Zentrum an, was zur Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl butylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated to form more complex molecules.
Hydrolysis: It can be hydrolyzed to form butylmalonic acid.
Condensation: It participates in condensation reactions to form larger molecules.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and bromobutane are commonly used.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Condensation: Various catalysts and reagents can be employed depending on the desired product.
Major Products Formed
Alkylation: More complex esters.
Hydrolysis: Butylmalonic acid.
Wirkmechanismus
The mechanism of action of diethyl butylmalonate involves its ability to act as a nucleophilic reagent. The compound’s central methylene group (CH2) is slightly acidic and electron-rich, allowing it to participate in various organic reactions :
Deprotonation: A strong base deprotonates the α-carbon, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks an electrophilic center, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diethylmalonat: Ein Diethylester der Malonsäure, der in ähnlichen Anwendungen verwendet wird.
Dimethylmalonat: Ein Dimethylester der Malonsäure, der ebenfalls in der organischen Synthese verwendet wird.
Butylmalonsäure: Die Stammverbindung von Diethylbutylmalonat.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, an einer Vielzahl von Reaktionen teilzunehmen. Seine Butylgruppe sorgt für zusätzliche Reaktivität im Vergleich zu Diethylmalonat und Dimethylmalonat, was es zu einem wertvollen Reagenz in der organischen Synthese macht .
Eigenschaften
IUPAC Name |
diethyl 2-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157895 | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-08-4 | |
| Record name | 1,3-Diethyl 2-butylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl butylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl butylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl butylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL BUTYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYY2Q744WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the volatility of Diethyl butylmalonate and its application in insect attractants?
A1: Diethyl butylmalonate was found to effectively inhibit the crystallization of Trimedlure isomers. [] While this improved the volatility and longevity of the attractant blend, it unfortunately decreased its attractiveness to the Mediterranean fruit fly. [] This suggests a complex interplay between the physical properties of the attractant components and their biological activity.
Q2: Can Diethyl butylmalonate be used as a starting material in organic synthesis?
A2: Yes, Diethyl butylmalonate serves as a versatile starting material in organic synthesis. For example, it can be used to synthesize (R)-2-Butyl-3-hydroxypropionic acid in a two-step process. [] This highlights the compound's utility in constructing more complex molecules.
Q3: How does Diethyl butylmalonate react in free-radical addition reactions?
A3: Diethyl butylmalonate participates in free-radical induced addition reactions with alkenes like oct-1-ene. [] This reaction leads to the alkylation of the compound at the activated methylene group. [] This reactivity makes Diethyl butylmalonate a useful building block for synthesizing molecules with extended carbon chains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


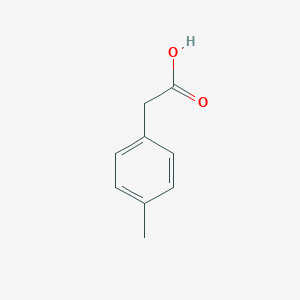
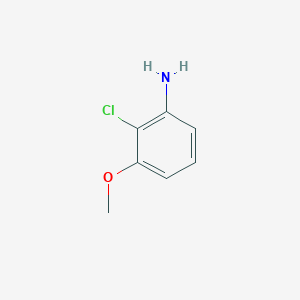
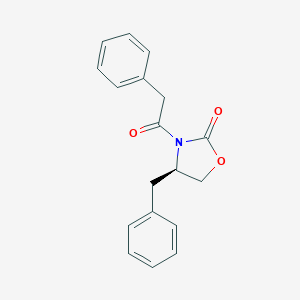
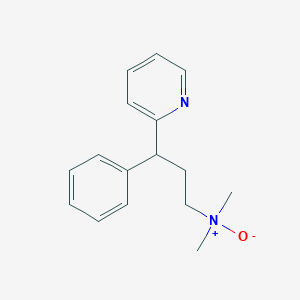
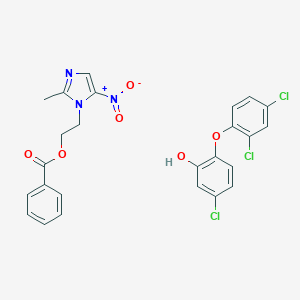

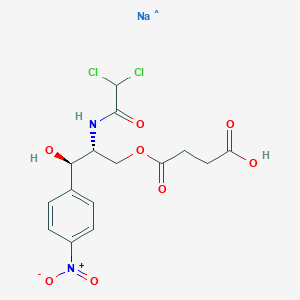
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
